1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
Description
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a urea derivative featuring a tert-butyl group, a substituted indoline moiety, and a piperidine ring. These structural components confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-21(2,3)23-20(26)22-15-19(25-11-6-5-7-12-25)16-8-9-18-17(14-16)10-13-24(18)4/h8-9,14,19H,5-7,10-13,15H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRZMFMSUAXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, commonly referred to as BIPPO, is a synthetic compound that has attracted significant attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BIPPO, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C22H34N4O2
- Molecular Weight : 386.54 g/mol
- CAS Number : 922083-70-3
- Structure : The compound features a tert-butyl group, an indoline moiety, and a piperidine ring, which contribute to its unique biological properties.
BIPPO's biological activity is primarily attributed to its interaction with various biological targets. Recent studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cell signaling pathways.
Antimicrobial Activity
BIPPO has shown promising results in antimicrobial assays. For instance, it demonstrated significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these strains ranged from 0.78 to 3.125 μg/mL, highlighting its potency comparable to last-resort antibiotics like vancomycin and linezolid .
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of BIPPO on various cell lines. Notably, it exhibited selective toxicity towards bacterial cells while sparing mammalian cells, indicating a favorable therapeutic index. The compound's hemolytic activity was minimal, suggesting low toxicity towards red blood cells .
Study 1: Antibacterial Efficacy
A study conducted on the efficacy of BIPPO against biofilm-forming strains of Staphylococcus epidermidis revealed that the compound effectively disrupted biofilm formation at sub-MIC levels. This finding is crucial as biofilm-associated infections are notoriously difficult to treat due to their resistance to conventional antibiotics .
Study 2: Mechanistic Insights
Research exploring the mechanistic insights into BIPPO's action indicated that it may inhibit specific pathways involved in bacterial cell wall synthesis. This was evidenced by changes in bacterial morphology observed under electron microscopy following treatment with BIPPO, suggesting disruption of cell integrity .
Summary of Biological Activities
Current State of Research
The current research on BIPPO is focused on elucidating its full range of biological activities and potential therapeutic applications. Ongoing studies aim to explore its efficacy in treating resistant bacterial infections and its safety profile in vivo.
Future Directions
Future research should prioritize:
- In vivo studies to assess the pharmacokinetics and overall safety profile of BIPPO.
- Exploration of additional biological targets , including potential anti-inflammatory or anticancer properties.
- Development of analogs to enhance potency and reduce toxicity.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of indoline and piperidine structures exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction mechanisms, making it a candidate for further investigation in cancer therapeutics .
2. Neuropharmacology
The piperidine component is associated with neuroactive compounds, suggesting potential applications in treating neurological disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression .
Material Science Applications
1. Polymer Chemistry
The urea bond's stability can be enhanced through modifications involving tert-butyl groups. Research has demonstrated that the de-tert-butylation process can lead to improved mechanical properties in polymers derived from hindered ureas. This modification allows for the creation of materials with tailored properties suitable for specific applications, such as coatings and adhesives .
2. Drug Delivery Systems
The compound's structural characteristics make it a potential candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and controlled release profiles. Investigations into polymer-drug conjugates have shown that incorporating such urea derivatives can improve therapeutic efficacy .
Case Study 1: Anticancer Evaluation
A study conducted on the anticancer efficacy of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, leading to increased cell death rates compared to control groups. Further investigations are required to elucidate the precise molecular mechanisms involved.
Case Study 2: Polymer Modification
In a comparative study on polymer stability, researchers synthesized a series of hindered urea polymers incorporating the target compound. The results indicated enhanced thermal stability and mechanical strength post-de-tert-butylation treatment. These findings suggest that such modifications could lead to practical applications in developing high-performance materials for industrial use .
Comparison with Similar Compounds
Compound 1 ():
- Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea.
- Key Features: Pyridinyl backbone with halogen and methoxy substituents.
- Synthesis: Derived from pyridine intermediates, optimized for glucokinase activation .
- Comparison: Unlike the target compound, Compound 1 lacks the indoline and piperidine groups but includes halogen atoms, which may enhance binding to metabolic enzymes.
Compound 17 ():
- Structure: 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-(piperidin-1-yl)ethyl)urea.
- Key Features: Purine core with a piperidine-ethyl side chain.
- Synthesis: Prepared via nucleophilic substitution between purine and urea intermediates in trifluoroethanol (TFE) .
- However, the purine core in Compound 17 likely directs activity toward kinase inhibition, differing from the indoline-based target compound.
Compound 3 ():
- Structure: (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea.
- Key Features: Triazinan-ylidene and chlorobenzyl groups.
- Comparison: The triazinan-ylidene system in Compound 3 introduces rigidity, which contrasts with the flexible ethyl-piperidine linker in the target compound. This structural difference may influence receptor selectivity.
Physicochemical Properties
- Key Observations:
- The tert-butyl group in the target compound likely increases lipophilicity compared to Compounds 1 and 15.
- Compound 17’s purine core contributes to a higher molecular weight and distinct UV absorption (λmax 281.5 nm) .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, and how do reaction conditions influence yield?
The compound’s synthesis likely involves palladium-catalyzed coupling or urea-forming reactions, as structurally related ureas are synthesized via palladium-mediated ligand-regulated pathways. For example, palladium catalysts with specific ligands (e.g., Xantphos) enable divergent synthesis of urea derivatives from ethynylanilines and isocyanides under mild conditions (60–80°C, 12–24 hr) . Key steps include:
- Amine activation : Tert-butyl isocyanate or carbodiimide-mediated coupling of amines.
- Piperidine/indole integration : Sonogashira coupling or nucleophilic substitution for introducing the piperidin-1-yl and 1-methylindolin-5-yl groups.
Yield optimization requires precise control of stoichiometry, solvent (e.g., THF or DMF), and catalyst loading. For example, in analogous urea syntheses, excess isocyanide (1.2–1.5 equiv) improves yields to >70% .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity via and NMR. Key signals include:
- LCMS/HRMS : Validate molecular weight (e.g., [M+H] via ESI-MS) and purity. For example, related ureas show LCMS m/z values with <1% impurities after column chromatography .
- IR spectroscopy : Urea C=O stretch at ~1640–1680 cm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Discrepancies may arise from assay-specific factors:
- Receptor selectivity : The piperidine and indole moieties may interact with off-target GPCRs or ion channels, as seen in structurally related compounds (e.g., GR159897 targets neurokinin receptors) . Validate target engagement using competitive binding assays with radiolabeled ligands.
- Metabolic stability : Tert-butyl groups enhance lipophilicity but may reduce solubility, leading to variability in cell-based vs. in vivo assays. Assess metabolic stability via liver microsome studies and correlate with pharmacokinetic data .
- Data normalization : Use internal controls (e.g., reference inhibitors like LY303870 for kinase assays) to minimize batch-to-batch variability .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability, as demonstrated in piperidine-carboxylate prodrugs .
- Salt formation : Improve aqueous solubility via hydrochloride or trifluoroacetate salts, leveraging the basic piperidine nitrogen (pKa ~10–11) .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to address low water solubility (<0.1 mg/mL predicted for analogous ureas) .
Q. How does the tert-butyl group influence the compound’s conformational stability and target binding?
- Steric effects : The bulky tert-butyl group restricts rotation around the urea C–N bond, stabilizing a bioactive conformation. This is critical for binding to hydrophobic pockets in targets like CDK2 or PCNA .
- Hydrophobic interactions : Molecular docking studies of similar ureas show tert-butyl groups contribute to binding affinity (ΔG ~-8 to -10 kcal/mol) via van der Waals interactions .
- Metabolic resistance : Tert-butyl groups resist oxidative metabolism, prolonging half-life compared to linear alkyl chains .
Q. What computational methods predict the compound’s potential off-target effects?
- Molecular docking : Screen against GPCRs, kinases, and ion channels using libraries like ChEMBL or PDB. For example, the indole-piperidine scaffold shows affinity for serotonin receptors (5-HT, Ki ~50 nM) .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability (e.g., CNS MPO score >4 suggests CNS activity) .
- Machine learning : Train models on Tox21 datasets to flag hepatotoxicity or cardiotoxicity risks .
Methodological Challenges and Solutions
Q. How can researchers troubleshoot low yields in the final coupling step?
- Side reactions : Competing hydrolysis of isocyanides or urea decomposition under acidic conditions. Use anhydrous solvents (e.g., distilled THF) and inert atmospheres .
- Catalyst deactivation : Replace Pd(OAc) with air-stable catalysts like PdCl(PPh) and add ligands (e.g., BINAP) to stabilize the active species .
- Purification : Employ gradient elution (hexane/EtOAc to DCM/MeOH) on silica gel columns to separate urea products from byproducts .
Q. What experimental designs validate the compound’s mechanism of action in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
